2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
Overview
Description
2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain . The compound has been shown to exhibit potent inhibitory activity against AChE, with a selectivity over butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which plays a crucial role in learning and memory .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions where acetylcholine levels are compromised, such as Alzheimer’s disease . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE) . AChE is responsible for hydrolyzing acetylcholine (ACh), a neurotransmitter that plays a crucial role in learning and memory . The compound interacts with AChE, inhibiting its activity and thereby increasing the level of ACh in the brain .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting AChE, the compound increases the concentration of ACh, which can enhance cognition functions . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This results in an increase in ACh levels, which can enhance cognition functions . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and has demonstrated long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The compound has shown potent inhibitory activity against AChE at certain dosages .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it interacts with the enzyme AChE . This interaction results in an increase in ACh levels, influencing metabolic flux and metabolite levels .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-17-8-9-21(18(2)14-17)30(28,29)25-19-15-23-22(24-16-19)27-12-10-26(11-13-27)20-6-4-3-5-7-20/h3-9,14-16,25H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMRICNPJDAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.